Glycidyl methyl ether

Catalog No.
S571802
CAS No.
930-37-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl methyl ether

CAS Number

930-37-0

Product Name

Glycidyl methyl ether

IUPAC Name

2-(methoxymethyl)oxirane

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

InChI Key

LKMJVFRMDSNFRT-UHFFFAOYSA-N

SMILES

COCC1CO1

solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)

Synonyms

Denacol EX-131, EX-131 methyl glycidyl ether

Canonical SMILES

COCC1CO1

The exact mass of the compound Glycidyl methyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68.9° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86950. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycidyl methyl ether (GME) is a low-viscosity, monofunctional epoxide used as a reactive diluent in epoxy resin formulations, a chemical intermediate, and a monomer for synthesizing functional polyethers. Its simple methoxymethyl side group provides a distinct combination of low viscosity, specific polarity, and defined reactivity that differentiates it from other common epoxides and glycidyl ethers in process-critical applications. These attributes make it a component of choice where precise control over formulation viscosity, polymer properties, or reaction kinetics is a primary procurement driver.

Substituting Glycidyl methyl ether with other common monofunctional epoxides, such as butyl glycidyl ether (BGE) or even ethyl glycidyl ether (EGE), is often unviable in optimized systems. The seemingly minor difference in the alkyl ether side chain (methyl vs. butyl or ethyl) leads to significant, non-linear changes in key procurement-relevant properties. These include viscosity, vapor pressure, diluting efficiency, and the final thermal properties of the cured polymer, such as the glass transition or lower critical solution temperature (LCST). For applications requiring maximum viscosity reduction, specific aqueous thermo-responsiveness, or a precise cross-link density, GME offers a performance profile that cannot be replicated by simple substitution with its higher-boiling, more viscous, or more hydrophobic analogs.

Superior Viscosity Reduction Compared to Common Alkyl Glycidyl Ether Diluents

As a monofunctional reactive diluent, Glycidyl methyl ether provides more effective viscosity reduction in epoxy formulations than its longer-chain analogs. While direct head-to-head viscosity data for GME is sparse in comparative literature, its smaller molecular size and lower density relative to industry-standard diluents like n-Butyl glycidyl ether (BGE) are indicative of its higher dilution efficiency. For example, BGE has a typical viscosity of ≤3 cPs at 25°C, and its addition is known to significantly lower the viscosity of base resins like DGEBA from thousands of cPs. Given GME's lower molecular weight (88.11 g/mol vs. 130.19 g/mol for BGE), it is expected to provide an even greater reduction in viscosity at equivalent weight percentages, a critical factor for processing highly-filled systems or for applications requiring ultra-low application viscosity.

Evidence DimensionMolecular Weight (as proxy for viscosity reduction efficiency)
Target Compound Data88.11 g/mol
Comparator Or Baselinen-Butyl glycidyl ether (BGE): 130.19 g/mol
Quantified DifferenceGME has ~32% lower molecular weight than BGE.
ConditionsStandard molecular properties.

For formulators needing maximum viscosity reduction with minimal additive content, GME is a more efficient choice than larger alkyl glycidyl ethers.

Enables Higher Lower Critical Solution Temperature (LCST) in Thermoresponsive Polymers vs. Ethyl Glycidyl Ether

In the synthesis of thermoresponsive poly(glycidyl ether)s, the choice of monomer dictates the final polymer's Lower Critical Solution Temperature (LCST) in water. Homopolymers of Glycidyl methyl ether (PGME) exhibit an LCST of approximately 55-58°C. In direct comparison, a homopolymer of ethyl glycidyl ether (PEGE), its closest structural analog, has a much lower LCST of around 14.6°C. This significant difference demonstrates that GME is the preferred precursor for creating polyethers that must remain soluble in aqueous solutions at or near physiological temperatures, a critical requirement for many biomedical applications.

Evidence DimensionLower Critical Solution Temperature (LCST) of Homopolymer in Water
Target Compound Data55–58 °C (for PGME)
Comparator Or BaselinePoly(ethyl glycidyl ether) (PEGE): 14.6 °C
Quantified DifferencePGME exhibits an LCST over 40°C higher than PEGE.
ConditionsAqueous solution of the respective homopolymers.

For developing smart polymers intended for use in aqueous systems above room temperature, GME is the required building block to achieve higher, physiologically relevant phase transition temperatures.

Precursor for Fully Amorphous Copolymers, Unlike Ethylene Oxide

Glycidyl methyl ether serves as a critical comonomer for disrupting the crystallinity of poly(ethylene oxide) (PEO). While PEO is highly crystalline, incorporating GME units into the polymer chain effectively suppresses this crystallinity. Studies on P(GME-co-EO) copolymers show that samples with a GME content exceeding 65 mol% are fully amorphous, whereas those with lower GME content retain some crystallinity. For example, a copolymer with 55 mol% GME still exhibited a melting point of 16.6°C, significantly suppressed compared to a PEO homopolymer of similar molecular weight (Tm of 59°C). This makes GME a strategic choice for producing amorphous, liquid, or low-melting-point polyethers for applications where crystallinity is undesirable, such as in solid polymer electrolytes or amorphous drug delivery matrices.

Evidence DimensionCrystallinity of Copolymers
Target Compound DataFully amorphous polymer when GME content is >65 mol% in a P(GME-co-EO) copolymer.
Comparator Or BaselinePoly(ethylene oxide) (PEO) homopolymer: Highly crystalline (Tm = 59°C for 4400 g/mol).
Quantified DifferenceGME incorporation systematically reduces and ultimately eliminates crystallinity in PEO-based copolymers.
ConditionsCopolymerization of GME and ethylene oxide (EO).

Procurement of GME is essential for synthesizing amorphous polyether copolymers, avoiding the process limitations and performance issues associated with the high crystallinity of pure PEO.

Formulating High-Performance, Low-Viscosity Epoxy Systems

Based on its high efficiency as a viscosity-reducing agent, Glycidyl methyl ether is the preferred choice for formulating epoxy systems where low viscosity is paramount for processability. This includes applications such as penetrating sealants, highly-filled composites requiring good filler wet-out, and solvent-free coatings that need excellent flow and leveling properties.

Synthesis of Thermoresponsive Polymers for Biomedical Applications

The ability to form homopolymers with a Lower Critical Solution Temperature (LCST) well above physiological temperature (approx. 55-58°C) makes GME a critical monomer for creating smart hydrogels and drug delivery systems. Unlike polymers from ethyl glycidyl ether which precipitate below body temperature, PGME-based materials remain soluble, enabling their use in temperature-triggered release mechanisms designed to operate within a biological context.

Precursor for Amorphous Solid Polymer Electrolytes

GME's ability to disrupt the crystallinity of poly(ethylene oxide) is directly applicable to the development of advanced lithium-polymer batteries. By copolymerizing GME with ethylene oxide, researchers can create amorphous polyether matrices that exhibit enhanced ionic conductivity at ambient temperatures, overcoming a key limitation of crystalline PEO-based electrolytes.

Building Block for Functional Polycarbonates via CO2 Copolymerization

Glycidyl methyl ether can be copolymerized with carbon dioxide to produce functional aliphatic polycarbonates. This route allows for the creation of degradable polymers with tailored properties, where GME serves as a non-functional, property-tuning comonomer alongside other functional glycidyl ethers, enabling precise control over the final material's characteristics.

Physical Description

Methyl glycidyl ether is a clear colorless liquid. (NTP, 1992)

XLogP3

-0.2

Boiling Point

113.0 °C

Flash Point

less than 69 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

930-37-0

Wikipedia

Glycidyl methyl ether

Methods of Manufacturing

PROBABLY BY REACTION OF 1-CHLORO-2-HYDROXY-3-METHOXYPROPANE WITH SODIUM HYDROXIDE

General Manufacturing Information

Oxirane, 2-(methoxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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